molecular formula C16H13BrO2 B291142 [(E)-3-phenylprop-2-enyl] 3-bromobenzoate

[(E)-3-phenylprop-2-enyl] 3-bromobenzoate

Cat. No. B291142
M. Wt: 317.18 g/mol
InChI Key: KMANMVXNSJWTBO-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-3-phenylprop-2-enyl] 3-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as cinnamyl 3-bromobenzoate and is synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of [(E)-3-phenylprop-2-enyl] 3-bromobenzoate is not fully understood, but it is believed to work by inhibiting the production of certain inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
[(E)-3-phenylprop-2-enyl] 3-bromobenzoate has been shown to have various biochemical and physiological effects such as anti-inflammatory, analgesic, and antioxidant properties. This compound has also been shown to have potential applications in the treatment of various diseases such as cancer, arthritis, and asthma.

Advantages and Limitations for Lab Experiments

[(E)-3-phenylprop-2-enyl] 3-bromobenzoate has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, this compound also has certain limitations such as its low solubility in water and its potential to form aggregates in solution, which can affect its biological activity.

Future Directions

There are several future directions for the study of [(E)-3-phenylprop-2-enyl] 3-bromobenzoate. One direction is to explore its potential applications in the treatment of various diseases such as cancer, arthritis, and asthma. Another direction is to study its potential use as a building block for the synthesis of various organic compounds with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its biological activity for potential therapeutic use.

Synthesis Methods

[(E)-3-phenylprop-2-enyl] 3-bromobenzoate is synthesized through a reaction between cinnamyl alcohol and 3-bromobenzoic acid. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is then purified through a series of procedures such as recrystallization and column chromatography.

Scientific Research Applications

[(E)-3-phenylprop-2-enyl] 3-bromobenzoate has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent and has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and asthma. In material science, [(E)-3-phenylprop-2-enyl] 3-bromobenzoate has been used as a building block for the synthesis of various organic compounds with unique properties. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds with potential applications in drug discovery and other fields.

properties

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] 3-bromobenzoate

InChI

InChI=1S/C16H13BrO2/c17-15-10-4-9-14(12-15)16(18)19-11-5-8-13-6-2-1-3-7-13/h1-10,12H,11H2/b8-5+

InChI Key

KMANMVXNSJWTBO-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)C2=CC(=CC=C2)Br

SMILES

C1=CC=C(C=C1)C=CCOC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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